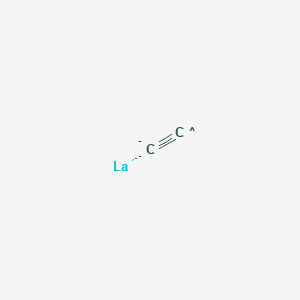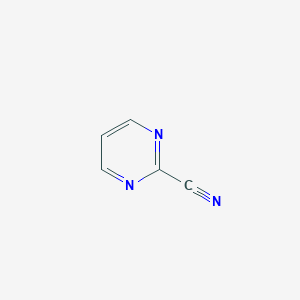
2-Cyanopyrimidin
Übersicht
Beschreibung
Statins are a class of drugs used to lower cholesterol levels in the body. Provastatin is a specific type of statin that has been used in clinical practice since the late 1980s. It is an effective medication for reducing cholesterol levels, and has been approved by the FDA for the treatment of hypercholesterolemia. Provastatin is a potent inhibitor of HMG-CoA reductase, the enzyme that catalyzes the rate-limiting step in cholesterol biosynthesis. It is also used for the prevention of cardiovascular disease, stroke, and other heart-related conditions.
Wissenschaftliche Forschungsanwendungen
Synthese von Pharmazeutika
2-Cyanopyrimidin ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Es findet sich in Medikamenten wie Anti-HIV-Mitteln, ZNS-Depressiva und Medikamenten gegen Hyperthyreose. Die Vielseitigkeit der Verbindung in der Arzneimittelsynthese beruht auf ihrem Pyrimidinkern, der eine grundlegende Struktur in vielen Pharmazeutika darstellt .
Antivirenforschung
Neuere Studien haben das Potenzial von this compound-Derivaten in der Antivirenforschung hervorgehoben, insbesondere gegen SARS-CoV-2. Rechnergestützte Studien deuten darauf hin, dass diese Derivate wichtige Proteine des Virus hemmen können, was einen vielversprechenden Weg für die Entwicklung neuer antiviraler Medikamente eröffnet .
Antimikrobielle Beschichtungen
This compound und seine Derivate werden bei der Herstellung antimikrobieller Filme auf verschiedenen Materialien verwendet, darunter medizinische Implantate. Diese Beschichtungen sind aufgrund ihrer Fähigkeit, polymere Strukturen zu bilden und kovalent mit Oberflächenfunktionsgruppen zu interagieren, wirksam und bieten eine Barriere gegen mikrobielle Besiedlung .
Nanotechnologie
Im Bereich der Nanotechnologie wird this compound bei der Entwicklung von Nanogelen für die Wirkstoffabgabe eingesetzt. Diese Nanogel können Medikamente einkapseln, was eine gezielte Abgabe und kontrollierte Freisetzung ermöglicht, was besonders bei der Behandlung chronischer Krankheiten von Vorteil ist .
Biotechnologische Produktion
Die Verbindung ist auch an der biotechnologischen Produktion von Statinen beteiligt, einer Klasse von Medikamenten, die den Cholesterinspiegel senken. Fortschritte in der Biochemie und Genetik von Statin-produzierenden Mikroorganismen haben die Verwendung von this compound in den Produktionsprozessen von Statinen wie Pravastatin ermöglicht .
Gynäkologie und Geburtshilfe
Pravastatin, das aus this compound gewonnen wird, wurde hinsichtlich seiner Rolle bei der Vorbeugung von Präeklampsie untersucht, einer Erkrankung in der Schwangerschaft, die durch hohen Blutdruck gekennzeichnet ist. Die Forschung zeigt, dass eine Pravastatin-Behandlung das Auftreten von Präeklampsie und Frühgeburten signifikant reduzieren kann .
Wirkmechanismus
Target of Action
2-Cyanopyrimidine, also known as Provastatin, primarily targets the cysteine protease cathepsin K . This enzyme plays a crucial role in various biological processes, including bone resorption and tumor progression .
On the other hand, Provastatin is a specific inhibitor of hepatic HMG-CoA reductase in humans . This enzyme plays a key role in cholesterol biosynthesis, making it a primary target for cholesterol-lowering drugs .
Mode of Action
2-Cyanopyrimidine acts as a potent and non-selective inhibitor of cysteine protease cathepsin K, with an IC50 of 170 nM . By inhibiting this enzyme, 2-Cyanopyrimidine can effectively reduce the activity of cathepsin K, thereby influencing the processes it is involved in .
Provastatin, on the other hand, works by competitively inhibiting HMG-CoA reductase . This inhibition reduces cholesterol biosynthesis, leading to an increase in the number of LDL receptors and a subsequent decrease in plasma LDL cholesterol levels .
Biochemical Pathways
Given its role as a cathepsin k inhibitor, it is likely to affect pathways related to bone resorption and tumor progression .
Provastatin affects the cholesterol biosynthesis pathway. By inhibiting HMG-CoA reductase, it reduces the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This leads to a decrease in intracellular cholesterol, inducing the expression of LDL receptors and increasing the uptake of LDL from the blood .
Pharmacokinetics
It is known that the compound’s degree of lipophilicity allows it to diffuse easily into cells .
Provastatin is rapidly absorbed after oral administration, with a bioavailability of 17% . It undergoes minimal metabolism in the liver and is eliminated through both hepatic and renal routes . The half-life of pravastatin is relatively short, less than 5 hours .
Result of Action
The molecular and cellular effects of 2-Cyanopyrimidine’s action are largely dependent on its inhibition of cathepsin K. By reducing the activity of this enzyme, 2-Cyanopyrimidine can potentially influence various biological processes, including bone resorption and tumor progression .
Provastatin’s action results in a significant reduction in plasma LDL cholesterol levels, which can help prevent cardiovascular disease .
Safety and Hazards
Zukünftige Richtungen
Pravastatin has been studied for its efficacy and safety in the prophylaxis and treatment of preeclampsia . The use of pravastatin in preeclampsia reduced the incidence of preeclampsia by 61% and premature birth by 45% . Further studies are required to establish the pharmacokinetic-pharmacodynamic relationships of pravastatin and to provide optimal therapeutic efficacy for various types of patients with hypercholesterolemia .
Biochemische Analyse
Biochemical Properties
2-Cyanopyrimidine interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the compound’s role in biochemical reactions .
Cellular Effects
2-Cyanopyrimidine has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2-Cyanopyrimidine is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-Cyanopyrimidine can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Cyanopyrimidine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Cyanopyrimidine is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
2-Cyanopyrimidine is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Cyanopyrimidine and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
pyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-4-5-7-2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQNAXFIODVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864466 | |
| Record name | Pyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14080-23-0 | |
| Record name | 2-Pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14080-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrimidinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



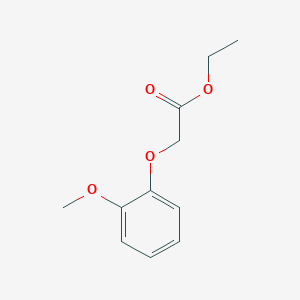
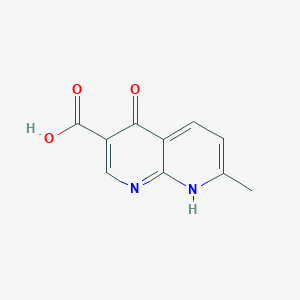




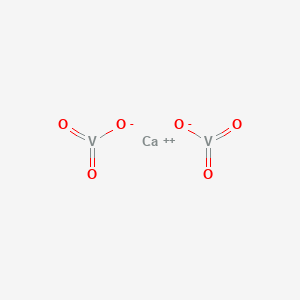

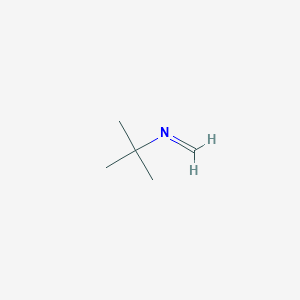
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)

